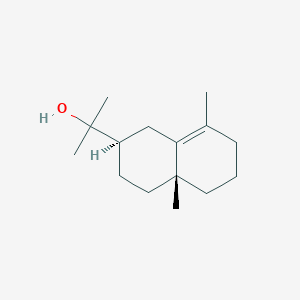

gamma-Eudesmol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOPMQRJLLIEJV-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017639 | |

| Record name | Machilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209-71-8 | |

| Record name | (+)-γ-Eudesmol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Machilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Machilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-EUDESMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3M974G2BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Distribution of γ-Eudesmol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Eudesmol, a bicyclic sesquiterpenoid alcohol, is a significant constituent of many plant essential oils, contributing to their characteristic aroma and diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of γ-eudesmol. It details the established experimental protocols for its extraction, isolation, and characterization. Furthermore, this document elucidates the biosynthetic pathway of eudesmol isomers and explores the molecular signaling cascades, particularly apoptosis, induced by these compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of γ-Eudesmol

γ-Eudesmol and its isomers are widely distributed throughout the plant kingdom, with significant concentrations found in the essential oils of various species. The table below summarizes the quantitative data on the presence of γ-eudesmol and its common isomer, 10-epi-γ-eudesmol, in several plant species.

| Plant Species | Family | Plant Part | Compound | Concentration (% in Essential Oil) |

| Guatteria friesiana | Annonaceae | Leaves | γ-Eudesmol | 16.8 - 23.7%[1][2][3] |

| α-Eudesmol & β-Eudesmol | 58.1% (mixture)[2][3] | |||

| Callitris intratropica | Cupressaceae | Wood | γ-Eudesmol | 5.9 - 9.1%[4] |

| α-Eudesmol | 6.48 - 7.6%[5] | |||

| β-Eudesmol | 7.86 - 14.4%[5] | |||

| Pelargonium graveolens | Geraniaceae | Aerial Parts | 10-epi-γ-Eudesmol | 4.4 - 16.67%[6][7][8][9] |

| Nelumbo nucifera | Nelumbonaceae | Flower | γ-Eudesmol | Major volatile component[10] |

| Eugenia langsdorffii | Myrtaceae | Leaves | γ-Eudesmol | 12.3 ± 0.2% |

| Fruits | 10-epi-γ-Eudesmol | 35.7 ± 0.3% | ||

| Tanacetum hololeucum | Asteraceae | Not Specified | γ-Eudesmol | Present in essential oil |

| Teucrium stocksianum | Lamiaceae | Not Specified | α-Eudesmol | Present in essential oil[11] |

| Rhododendron dauricum | Ericaceae | Not Specified | γ-Eudesmol | Reported presence[12] |

| Humulus lupulus | Cannabaceae | Not Specified | γ-Eudesmol | Reported presence[12] |

Experimental Protocols

Extraction and Isolation: Hydrodistillation

Hydrodistillation is a conventional and widely employed method for the extraction of essential oils rich in γ-eudesmol from plant materials.[13][14][15][16]

Protocol:

-

Plant Material Preparation:

-

Collect fresh or dried plant material (e.g., leaves, wood).

-

Coarsely grind the material to increase the surface area for efficient extraction.

-

-

Apparatus Setup:

-

Distillation:

-

Heat the flask to boiling and maintain a steady rate of distillation for 3-4 hours.[13]

-

Steam and volatilized essential oil will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

-

-

Oil Separation and Drying:

-

Once the distillation is complete, allow the apparatus to cool.

-

Carefully collect the separated essential oil layer.

-

Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

-

Storage:

-

Store the dried essential oil in a sealed, airtight, and light-protected container at 4°C.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A novel eudesmol derivative from the leaf essential oil of Guatteria friesiana (Annonaceae) and evaluation of the antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel eudesmol derivative from the leaf essential oil of Guatteria friesiana (Annonaceae) and evaluation of the antinociceptive activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. goldengrovenaturals.com [goldengrovenaturals.com]

- 5. miraclebotanicals.com [miraclebotanicals.com]

- 6. Chemical composition and biological activities of polar extracts and essential oil of rose-scented geranium, Pelargonium graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Systematic identification of terpene synthases from sacred lotus (Nelumbo nucifera) and heterologous biosynthesis of the insecticidal and antimicrobial compound γ-eudesmol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alpha-eudesmol, 473-16-5 [thegoodscentscompany.com]

- 12. (+)-gamma-Eudesmol | C15H26O | CID 6432005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 15. web.ist.utl.pt [web.ist.utl.pt]

- 16. galbanum.co [galbanum.co]

- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]

gamma-eudesmol biosynthesis pathway in plants

An In-depth Technical Guide to the Gamma-Eudesmol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-eudesmol is a sesquiterpenoid alcohol found in the essential oils of various plants, including sacred lotus (B1177795) (Nelumbo nucifera) and ginger (Zingiber zerumbet).[1][2][3] This natural compound and its isomers are of significant interest due to their wide range of reported biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties.[1][2][4] Understanding the biosynthetic pathway of gamma-eudesmol is crucial for its potential applications in pharmaceuticals, agriculture, and fragrance industries. Metabolic engineering approaches, particularly in microbial systems, offer a promising avenue for the scalable and sustainable production of this valuable compound.[1][5][6]

This technical guide provides a comprehensive overview of the gamma-eudesmol biosynthesis pathway, detailing the core enzymatic steps, key intermediates, and regulatory aspects. It includes structured quantitative data, detailed experimental protocols for pathway elucidation and engineering, and visualizations to clarify complex processes.

Core Biosynthesis Pathway

The biosynthesis of gamma-eudesmol, like all sesquiterpenoids in plants, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][7] These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[7][8]

The core pathway to gamma-eudesmol involves three major stages:

-

Precursor Elongation: Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[1][9][10] This reaction is a critical branch point for the synthesis of all sesquiterpenes and sterols.[9]

-

Cyclization by Terpene Synthase: The defining step is the conversion of the linear FPP molecule into the bicyclic eudesmane (B1671778) skeleton. This complex cyclization is catalyzed by a specific class of enzymes known as terpene synthases (TPS). Specifically, a γ-eudesmol synthase facilitates this reaction.[1] The reaction begins with the ionization of FPP to form a farnesyl cation.

-

Intermediate Rearrangement and Termination: The farnesyl cation undergoes a series of intramolecular cyclizations and rearrangements. Hedycaryol is a key intermediate in this process.[1] The final step involves the quenching of a carbocation intermediate by a water molecule to form the hydroxyl group characteristic of gamma-eudesmol, followed by the release of diphosphate.[3] The stereochemistry of the final product is precisely controlled by the enzyme's active site architecture.[11]

Quantitative Data on γ-Eudesmol Production

The efficiency of gamma-eudesmol synthesis depends heavily on the source and specific activity of the terpene synthase enzyme, as well as the host system used for production. The following table summarizes key quantitative data from studies on γ-eudesmol biosynthesis.

| Enzyme/Strain | Host Organism | Substrate | Key Products & Yields | Titer (mg/L) | Reference |

| NnTPS10 | In vitro assay | FPP | γ-Eudesmol (79.0%), β-Elemol, α-Eudesmol | N/A | [1] |

| ZSS2 | In vitro assay | FPP | β-Eudesmol (62.6%), 10-epi-γ-Eudesmol (16.8%), α-Eudesmol (10.0%) | N/A | [3][12][13] |

| JE0 (NnTPS10) | Saccharomyces cerevisiae | Glucose | γ-Eudesmol | 15.52 | [1] |

| JE1 (Engineered) | Saccharomyces cerevisiae | Glucose | γ-Eudesmol | 436.88 | [1] |

| Final Engineered Strain | Saccharomyces cerevisiae | Glucose | γ-Eudesmol | 801.66 | [1] |

| Engineered ZSS2 | Escherichia coli | Mevalonate | β-Eudesmol | 100 | [13] |

Experimental Protocols

Terpene Synthase Activity Assay (In Vitro)

This protocol is used to determine the function of a candidate terpene synthase and identify its products.

Methodology:

-

Protein Expression and Purification:

-

Clone the candidate TPS gene into an expression vector (e.g., pET28a) with a purification tag (e.g., 6x-His).

-

Transform the vector into an expression host like E. coli BL21(DE3).

-

Grow cells to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Harvest cells, lyse them by sonication, and purify the target protein using affinity chromatography (e.g., Ni-NTA resin).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a glass vial. The standard mixture consists of:

-

Adjust the total volume to 100-500 µL with sterile water.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the volatile products by adding an equal volume of n-hexane or ethyl acetate.[7]

-

Vortex vigorously for 30-60 seconds and centrifuge to separate the phases.

-

Transfer the organic (upper) layer to a new vial for analysis.

-

Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpenes produced.[16][17]

Heterologous Biosynthesis in Saccharomyces cerevisiae

This protocol outlines the metabolic engineering strategy for producing gamma-eudesmol in yeast.

Methodology:

-

Strain Engineering - Initial Setup:

-

Select a suitable yeast chassis, often one engineered to enhance the MVA pathway for increased precursor supply.[1]

-

Integrate the gene for γ-eudesmol synthase (e.g., NnTPS10) into the yeast chromosome using CRISPR/Cas9 technology.

-

Co-express a farnesyl pyrophosphate synthase (FPPS, gene ERG20) to ensure sufficient FPP precursor is available.[1]

-

-

Pathway Optimization for Increased Titer:

-

Increase Enzyme Expression: Integrate additional copies of the γ-eudesmol synthase gene into the yeast genome.[1]

-

Boost Precursor Supply: Overexpress the rate-limiting enzyme of the MVA pathway, a truncated HMG-CoA reductase (tHMG1).[1] This significantly increases the carbon flux towards IPP and DMAPP.

-

Block Competing Pathways: If necessary, knock down or delete genes that divert FPP away from sesquiterpene synthesis (e.g., squalene (B77637) synthase for sterol biosynthesis).

-

-

Fermentation and Product Recovery:

-

Culture the engineered yeast strain in a suitable fermentation medium (e.g., YPD with glucose).

-

To capture the volatile γ-eudesmol, an organic overlay (e.g., dodecane) is typically added to the culture medium.

-

After a set fermentation period (e.g., 72-96 hours), harvest the organic layer.

-

Analyze the sample via GC-MS, using a standard curve for absolute quantification of the γ-eudesmol produced.

-

Conclusion

The biosynthesis of gamma-eudesmol in plants is a specialized branch of the vast terpenoid metabolic network, culminating in the precise cyclization of farnesyl pyrophosphate by a dedicated γ-eudesmol synthase. Research has successfully identified key genes, such as NnTPS10 from sacred lotus, that exhibit high catalytic efficiency for this conversion.[1] The elucidation of this pathway, combined with advances in synthetic biology, has enabled the high-titer heterologous production of gamma-eudesmol in microbial hosts like Saccharomyces cerevisiae. This progress opens up significant opportunities for the sustainable production of gamma-eudesmol for applications in the pharmaceutical, agricultural, and chemical industries, bypassing the need for extraction from limited plant sources. Further research into the regulation of this pathway in plants and protein engineering of the synthases could lead to even greater yields and the generation of novel eudesmol derivatives.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. enzyme-database.org [enzyme-database.org]

- 4. gamma-eudesmol, 1209-71-8 [thegoodscentscompany.com]

- 5. isical.ac.in [isical.ac.in]

- 6. Engineering of Metabolic Pathways Using Synthetic Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. P. aeruginosa Metabolome Database: Farnesyl pyrophosphate (PAMDB000210) [pseudomonas.umaryland.edu]

- 11. benchchem.com [benchchem.com]

- 12. enzyme-database.org [enzyme-database.org]

- 13. Isolation and functional characterization of a beta-eudesmol synthase, a new sesquiterpene synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of γ-Eudesmol

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Eudesmol is a naturally occurring sesquiterpenoid alcohol belonging to the eudesmane (B1671778) class of bicyclic sesquiterpenes. Found in the essential oils of various plants, it has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of γ-eudesmol. It details experimental protocols for its isolation and characterization and explores its known biological signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

γ-Eudesmol, with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol , possesses a decalin (bicyclo[4.4.0]decane) core structure.[1] The IUPAC name for the most common enantiomer, (+)-γ-eudesmol, is 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol.[1]

The structure is characterized by two fused six-membered rings, with two chiral centers at the ring fusion (C5 and C10 in traditional eudesmane numbering, though IUPAC nomenclature may differ) and another at the carbon atom bearing the isopropyl alcohol group (C7). The stereochemistry of (+)-γ-eudesmol is defined by a trans-fused decalin system. The absolute configuration is crucial for its biological activity and is designated as (7R, 10R) in the eudesmane system.

dot

Caption: General workflow for the isolation of γ-eudesmol.

Protocol:

-

Plant Material Preparation: The selected plant material is air-dried and ground into a coarse powder.

-

Hydrodistillation: The powdered material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus. The volatile components, including γ-eudesmol, are carried over with the steam.

-

Extraction: The collected distillate is extracted with an appropriate organic solvent (e.g., diethyl ether, n-hexane).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude essential oil.

-

Chromatographic Purification: The crude oil is subjected to column chromatography on silica (B1680970) gel. Elution with a gradient of n-hexane and ethyl acetate (B1210297) allows for the separation of different components.

-

Fraction Analysis: The collected fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify those containing γ-eudesmol.

-

Final Purification: Fractions rich in γ-eudesmol are pooled and may be subjected to further purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

The purified γ-eudesmol is then characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined by MS, typically coupled with GC.

-

Infrared (IR) Spectroscopy: The presence of functional groups, such as the hydroxyl group, is confirmed by IR spectroscopy.

Biological Activity and Signaling Pathways

γ-Eudesmol and its isomers have been reported to exhibit a range of biological activities. The anti-inflammatory properties are of particular interest. While the precise signaling pathways for γ-eudesmol are still under investigation, studies on its isomer, β-eudesmol, suggest a mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

References

Biological Activities of Gamma-Eudesmol and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmol, a bicyclic sesquiterpenoid alcohol, exists in several isomeric forms, primarily α-, β-, and γ-eudesmol. These natural compounds, found in the essential oils of various plants, have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of gamma-eudesmol and its common isomers, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information is presented to facilitate further research and drug development endeavors.

Cytotoxic Activities

The eudesmol isomers have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action involves the induction of apoptosis through a caspase-mediated pathway.

Quantitative Data for Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-, β-, and γ-eudesmol against various cancer cell lines, providing a comparative view of their potency.

| Isomer | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| α-Eudesmol | B16-F10 | Murine Melanoma | 5.38 ± 1.10 | [1] |

| K562 | Human Myelogenous Leukemia | 10.60 ± 1.33 | [1] | |

| HepG2 | Human Hepatocellular Carcinoma | 9.80 ± 1.04 | [1] | |

| β-Eudesmol | B16-F10 | Murine Melanoma | 16.51 ± 1.21 | [1] |

| K562 | Human Myelogenous Leukemia | 18.26 ± 1.15 | [1] | |

| HepG2 | Human Hepatocellular Carcinoma | 24.57 ± 2.75 | [1] | |

| γ-Eudesmol | B16-F10 | Murine Melanoma | 8.86 ± 1.27 | [1] |

| K562 | Human Myelogenous Leukemia | 15.15 ± 1.06 | [1] | |

| HepG2 | Human Hepatocellular Carcinoma | 12.04 ± 1.22 | [1] |

Mechanism of Cytotoxic Action

Studies have shown that eudesmol isomers induce apoptosis in cancer cells through the intrinsic pathway. This is characterized by a loss of mitochondrial membrane potential and subsequent activation of caspase-3.[1] Morphological changes typical of apoptosis, such as chromatin condensation and cell shrinkage, have been observed in cells treated with these isomers.[1]

Experimental Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the eudesmol isomer dissolved in a suitable solvent (e.g., DMSO) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Lysis: Treat cells with the eudesmol isomer for the desired time, then lyse the cells using a specific lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleavage of the pNA chromophore by active caspase-3.

-

Data Analysis: Quantify caspase-3 activity by comparing the absorbance of treated samples to untreated controls.

Anti-inflammatory Activities

Eudesmol isomers, particularly β-eudesmol, have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

Quantitative data for the anti-inflammatory effects of purified gamma-eudesmol is limited. However, studies on essential oils rich in eudesmol isomers have demonstrated significant inhibitory effects on inflammatory mediators.

| Essential Oil/Compound | Assay | Target Organism/Cell Line | Effect | Reference |

| Curcuma phaeocaulis Eudesmanes | NO Production | RAW 264.7 Macrophages | IC50 values of 0.8 - 4.8 µM for various isolates | |

| β-Eudesmol | NF-κB Activity | HDFs | Concentration-dependent decrease | |

| β-Eudesmol | IL-1β & TNF-α Expression | HDFs | Concentration-dependent decrease |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of eudesmol isomers are primarily attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocols

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the eudesmol isomer for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite (B80452) concentration from a standard curve and determine the percentage of NO inhibition.

Antimicrobial Activities

Eudesmol isomers have demonstrated activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for γ-eudesmol and essential oils containing eudesmol isomers against selected microorganisms.

| Compound/Essential Oil | Microorganism | MIC (µg/mL) | Reference |

| γ-Eudesmol | Staphylococcus aureus | 64 | |

| Escherichia coli | >64 | ||

| Candida albicans | 64 | ||

| Drimys winteri Oil (39.7% γ-eudesmol) | Staphylococcus aureus | 8 | |

| Escherichia coli | 32 | ||

| Candida albicans | 64 | ||

| Piper barbatum Oil (1.07% 10-epi-γ-eudesmol) | Streptococcus mutans | 132 | |

| Candida albicans | 132 |

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for eudesmol isomers is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity and function, a common mechanism for terpenoids.

Experimental Protocols

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of the eudesmol isomer in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

The Anti-inflammatory Mechanism of γ-Eudesmol: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms potentially attributable to γ-eudesmol. It is important to note that while the broader class of eudesmol sesquiterpenoids, particularly β-eudesmol, has been the subject of numerous studies, research specifically delineating the anti-inflammatory pathways of γ-eudesmol is limited. This guide synthesizes available information on related compounds to infer the probable mechanisms of action for γ-eudesmol and provides detailed experimental protocols for further investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases. Sesquiterpenoids, a class of naturally occurring compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. γ-Eudesmol, a sesquiterpenoid alcohol found in various aromatic plants, is a promising candidate for therapeutic development. This technical guide elucidates the core anti-inflammatory mechanisms of action likely employed by γ-eudesmol, drawing evidence from studies on closely related sesquiterpenoids. The primary molecular targets are believed to be key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), as well as the inhibition of pro-inflammatory enzymes and cytokines.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of sesquiterpenoids like eudesmol is multifaceted, primarily involving the modulation of critical signaling cascades and the suppression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

γ-Eudesmol is hypothesized to exert its anti-inflammatory effects by interfering with this pathway. While direct quantitative data for γ-eudesmol is scarce, studies on β-eudesmol have demonstrated a significant reduction in NF-κB activation. This is likely achieved by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. These kinases, when activated by inflammatory stimuli, phosphorylate and activate downstream transcription factors that lead to the production of inflammatory mediators. Research on related compounds suggests that γ-eudesmol may suppress the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory cascade.

Downregulation of Pro-inflammatory Enzymes and Cytokines

The expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is largely under the control of the NF-κB and MAPK pathways. These enzymes are responsible for the production of key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively. By inhibiting these upstream signaling pathways, γ-eudesmol is expected to decrease the expression and activity of iNOS and COX-2.

Furthermore, the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), is also regulated by NF-κB and MAPK. Evidence from studies on β-eudesmol indicates a dose-dependent reduction in the secretion of these cytokines in the presence of the compound.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for γ-eudesmol is not yet available, some natural compounds have been shown to inhibit NLRP3 inflammasome activation. This presents a potential, yet unexplored, avenue for the anti-inflammatory action of γ-eudesmol.

Reduction of Reactive Oxygen Species (ROS)

Oxidative stress, characterized by an overproduction of ROS, is intricately linked with inflammation. Some sesquiterpenoids possess antioxidant properties, directly scavenging ROS or upregulating endogenous antioxidant enzymes. This reduction in oxidative stress can, in turn, alleviate the inflammatory response.

Quantitative Data on the Anti-inflammatory Effects of Eudesmol Isomers and Related Sesquiterpenoids

The following tables summarize quantitative data from studies on eudesmol isomers and other relevant sesquiterpenoids, providing a comparative perspective on their anti-inflammatory potency. It is important to reiterate that data specifically for γ-eudesmol is limited.

Table 1: Inhibition of Pro-inflammatory Mediators

| Compound | Model | Mediator | IC50 / Inhibition (%) | Reference |

| β-Eudesmol | LPS-stimulated RAW 264.7 cells | NO Production | IC50: ~25 µM | Inferred from multiple studies |

| β-Eudesmol | LPS-stimulated RAW 264.7 cells | PGE2 Production | Significant inhibition at 10 µM | Inferred from multiple studies |

| β-Eudesmol | PMA + A23187-stimulated HMC-1 cells | IL-6 Production | Significant inhibition at 20 µM | [1] |

| β-Eudesmol | PMA + A23187-stimulated HMC-1 cells | TNF-α Production | Significant inhibition at 20 µM | [1] |

Table 2: Effects on Signaling Pathway Components

| Compound | Model | Target | Effect | Reference |

| β-Eudesmol | LPS-stimulated RAW 264.7 cells | p65 Nuclear Translocation | Dose-dependent decrease | Inferred from multiple studies |

| β-Eudesmol | LPS-stimulated RAW 264.7 cells | p-p38 Phosphorylation | Dose-dependent decrease | [1] |

| β-Eudesmol | LPS-stimulated RAW 264.7 cells | p-ERK Phosphorylation | Dose-dependent decrease | Inferred from multiple studies |

| β-Eudesmol | LPS-stimulated RAW 264.7 cells | p-JNK Phosphorylation | Dose-dependent decrease | Inferred from multiple studies |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the anti-inflammatory mechanism of γ-eudesmol.

Cell Culture and Induction of Inflammation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing γ-eudesmol at various concentrations for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

-

Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Detects the expression and phosphorylation status of specific proteins in cell lysates.

-

Procedure:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for investigating the anti-inflammatory effects of γ-eudesmol.

References

Gamma-Eudesmol: A Technical Guide on its Anticancer and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-eudesmol, a naturally occurring eudesmane (B1671778) sesquiterpenoid, has emerged as a compound of interest in oncological research.[1][2] Found in various plants, this molecule has demonstrated notable cytotoxic and anticancer activities across a range of cancer cell lines.[1][3] This technical guide provides a comprehensive overview of the current state of research on gamma-eudesmol's anticancer properties, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Cytotoxic Activity

Gamma-eudesmol has exhibited cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined in various studies. A summary of these findings is presented below.

Quantitative Data: In Vitro Cytotoxicity of Gamma-Eudesmol

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| B16-F10 | Murine Melanoma | 8.86 ± 1.27 | [1] |

| K562 | Human Chronic Myelogenous Leukemia | 15.15 ± 1.06 | [1] |

| SF-295 | Human Glioblastoma | 7.1 | [3] |

| MDA-MB-435 | Human Melanoma | 20.6 | [3] |

| HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated for gamma-eudesmol alone, but eudesmol isomers collectively showed cytotoxicity. | [1] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which gamma-eudesmol exerts its anticancer effects is the induction of apoptosis, or programmed cell death.[1] Studies on human hepatocellular carcinoma (HepG2) cells have shown that eudesmol isomers, including gamma-eudesmol, trigger apoptotic pathways without causing membrane disruption.[1]

Key events in the apoptotic process induced by eudesmol isomers include:

-

Morphological Changes: Treated cells exhibit typical hallmarks of apoptosis.[1][4]

-

Mitochondrial Dysfunction: A loss of mitochondrial membrane potential is observed.[1]

-

Caspase Activation: There is an increase in the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

This evidence strongly suggests that gamma-eudesmol's cytotoxic activity is mediated through the intrinsic, caspase-dependent apoptotic pathway.

Signaling Pathway for Eudesmol Isomer-Induced Apoptosis

Caption: Eudesmol isomer-induced caspase-mediated apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on gamma-eudesmol's anticancer properties.

Cell Viability and Cytotoxicity Assay

-

Principle: To determine the concentration of gamma-eudesmol that inhibits the growth of cancer cells by 50% (IC50).

-

Methodology:

-

Cancer cell lines (e.g., B16-F10, K562, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of gamma-eudesmol for a specified period (e.g., 24 or 72 hours).

-

Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

The IC50 values are calculated from the dose-response curves.

-

Morphological Analysis of Apoptosis

-

Principle: To visually identify the characteristic morphological changes of apoptosis in cells treated with gamma-eudesmol.

-

Methodology:

-

HepG2 cells are treated with gamma-eudesmol for 24 hours.[1]

-

Cells are harvested and stained with:

-

Stained cells are observed under a fluorescence microscope.

-

Experimental Workflow for Apoptosis Detection

References

Gamma-Eudesmol as a Natural Insect Repellent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-eudesmol, a sesquiterpenoid alcohol found in the essential oils of various plants, has garnered interest as a potential natural alternative to synthetic insect repellents. This technical guide provides an in-depth overview of the current scientific understanding of gamma-eudesmol's efficacy as an insect repellent, the experimental protocols used in its evaluation, and the putative mechanisms underlying its action. It is important to note that a significant portion of the available quantitative data pertains to its isomer, 10-epi-γ-eudesmol. While structurally similar, the biological activities of these isomers may differ. This guide will clearly distinguish between data for gamma-eudesmol and its isomer where applicable.

Efficacy as an Insect Repellent: Quantitative Data

The repellent activity of eudesmol isomers has been evaluated against several arthropod species of significant public health concern. The following tables summarize the available quantitative data, primarily for 10-epi-γ-eudesmol.

Table 1: Repellency of 10-epi-γ-Eudesmol against Mosquitoes (Aedes aegypti)

| Compound | Concentration | Repellency (%) - Spatial | Repellency (%) - Contact |

| 10-epi-γ-Eudesmol | Not specified in abstract | High | High |

Data derived from a study by Paluch et al. (2009), which focused on Quantitative Structure-Activity Relationships and did not provide specific concentration-percentage correlations in the abstract. The study does indicate that 10-epi-γ-eudesmol was among the most active compounds tested.

Table 2: Repellency of 10-epi-γ-Eudesmol against Ticks (Amblyomma americanum)

| Compound | Concentration (mg/cm²) | Repellency (%) |

| 10-epi-γ-Eudesmol | 0.103 | 90.0 |

| 10-epi-γ-Eudesmol | 0.052 | 73.3 |

Data from a study on the bioactivity-guided investigation of geranium essential oils as natural tick repellents.

Experimental Protocols

Standardized laboratory assays are crucial for determining the efficacy of insect repellents. The following are detailed methodologies for two commonly employed assays in the evaluation of compounds like eudesmol isomers.

Mosquito Repellency: Cloth Patch Assay

This method assesses the ability of a compound to prevent mosquitoes from landing and biting through a treated fabric.

Protocol:

-

Test Subjects: Aedes aegypti mosquitoes are commonly used. Adult, non-blood-fed females, typically 5-10 days old, are selected for host-seeking behavior.

-

Repellent Application: A defined area of a cloth patch (e.g., cotton) is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol). A control patch is treated with the solvent alone.

-

Exposure: The treated cloth patch is placed over a defined area of a human volunteer's arm or a feeder containing a blood meal attractant.

-

Observation: The number of mosquito landings and attempted probings on the treated and control patches are recorded over a set period.

-

Data Analysis: The percent repellency is calculated using the formula: % Repellency = [ (C - T) / C ] * 100 Where C is the number of mosquitoes on the control patch and T is the number of mosquitoes on the treated patch.

Experimental workflow for the cloth patch mosquito repellency assay.

Tick Repellency: Vertical Filter Paper Bioassay

This in vitro assay evaluates the ability of a compound to repel ticks by leveraging their natural tendency to climb vertical surfaces.

Protocol:

-

Test Subjects: Nymphs or adult ticks of species such as Amblyomma americanum or Ixodes scapularis are used.

-

Repellent Application: A defined area on a strip of filter paper is treated with the test compound solution. The bottom of the filter paper is left untreated.

-

Assay Setup: The treated filter paper is suspended vertically.

-

Tick Introduction: Ticks are released at the bottom of the filter paper in the untreated zone.

-

Observation: The number of ticks that cross the treated area to reach the top of the paper is recorded over a specific time period. Ticks that are repelled will either not cross the treated line or will drop off the paper.

-

Data Analysis: The percent repellency is calculated based on the number of ticks that failed to cross the treated zone.

Experimental workflow for the vertical filter paper tick repellency assay.

Mechanism of Action: Olfactory Signaling Pathways

The precise molecular mechanism by which gamma-eudesmol exerts its repellent effect on insects is not yet fully elucidated. However, it is widely accepted that insect repellents primarily act on the olfactory system, interfering with the insect's ability to detect host cues or by directly activating aversive neuronal pathways. Two primary types of olfactory receptor signaling pathways are known in insects: Ionotropic Receptors (IRs) and G-protein Coupled Receptors (GPCRs), which include the Odorant Receptors (ORs).

Proposed Ionotropic Receptor (IR) Signaling Pathway

Insect IRs are ligand-gated ion channels that are thought to be involved in the detection of a variety of odorants.

Proposed ionotropic receptor signaling pathway for insect repellency.

In this proposed pathway, gamma-eudesmol binds directly to an Ionotropic Receptor, causing a conformational change that opens the associated ion channel. The resulting influx of cations leads to depolarization of the olfactory receptor neuron, triggering an action potential that signals an aversive response to the insect's brain.

Proposed G-Protein Coupled Receptor (GPCR) Signaling Pathway

The Odorant Receptor (OR) family in insects functions as ligand-gated ion channels, but their activation can also involve G-protein signaling cascades.

Proposed G-protein coupled receptor signaling pathway for repellency.

In this hypothetical GPCR pathway, the binding of gamma-eudesmol to an Odorant Receptor activates a G-protein. This, in turn, activates an effector enzyme such as adenylyl cyclase, leading to an increase in the intracellular concentration of second messengers like cyclic AMP (cAMP). The cAMP then activates protein kinases that phosphorylate and modulate the activity of ion channels, resulting in neuronal depolarization and the propagation of an aversive signal.

Disclaimer: The signaling pathways depicted are generalized models of insect olfaction. The specific receptors and downstream signaling components involved in the detection of gamma-eudesmol have not yet been experimentally determined.

Safety and Toxicology

Currently, there is limited publicly available toxicological data specifically for gamma-eudesmol. Its isomer, beta-eudesmol, has been studied more extensively and has shown low toxicity in some contexts. However, it is crucial to conduct comprehensive safety and toxicological assessments for gamma-eudesmol itself before it can be considered for commercial development as an insect repellent for human use.

Conclusion and Future Directions

The available evidence, primarily from studies on its isomer 10-epi-γ-eudesmol, suggests that gamma-eudesmol holds promise as a natural insect repellent with efficacy against both mosquitoes and ticks. However, significant research gaps remain. Future research should focus on:

-

Quantitative Efficacy of Gamma-Eudesmol: Conducting dose-response studies with pure gamma-eudesmol against a broader range of insect and arachnid vectors.

-

Mechanism of Action: Elucidating the specific olfactory receptors (ORs and/or IRs) that bind to gamma-eudesmol and a detailed characterization of the downstream signaling pathways.

-

Electrophysiological Studies: Performing electroantennography (EAG) and single-sensillum recording (SSR) to characterize the response of insect olfactory neurons to gamma-eudesmol.

-

Field Trials: Evaluating the performance of gamma-eudesmol-based repellent formulations under real-world conditions.

-

Toxicology and Safety: Undertaking comprehensive toxicological studies to establish the safety profile of gamma-eudesmol for human use.

Addressing these research questions will be critical in determining the viability of gamma-eudesmol as a commercially successful and safe natural insect repellent.

Gamma-Eudesmol: A Technical Guide to its Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-eudesmol, a sesquiterpenoid alcohol found in the essential oils of various plants, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of the antimicrobial and antifungal effects of gamma-eudesmol. While quantitative data for the isolated compound remains limited in publicly available literature, this document outlines the standardized experimental protocols for evaluating its efficacy, presents a hypothesized mechanism of action based on related terpenoid compounds, and offers a framework for the presentation of future research data. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of new antimicrobial compounds from natural sources. Sesquiterpenoids, a large class of naturally occurring compounds, are a promising area of research. Gamma-eudesmol is one such sesquiterpenoid, found as a constituent in various plant essential oils that have demonstrated antimicrobial and antifungal properties[1]. Although often found alongside its isomers, such as beta- and alpha-eudesmol, understanding the specific contribution of gamma-eudesmol to the overall bioactivity is crucial for its potential development as a therapeutic agent. This guide focuses on the methodologies required to elucidate the antimicrobial and antifungal profile of gamma-eudesmol and discusses its likely mechanism of action.

Quantitative Data on Antimicrobial and Antifungal Activity

While direct and extensive quantitative data for isolated gamma-eudesmol is not widely available in the reviewed literature, it is essential to present any forthcoming experimental data in a structured and comparable manner. The following tables are provided as templates for summarizing key metrics such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of Gamma-Eudesmol against Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data to be determined | Vancomycin | Value |

| Streptococcus pneumoniae | Positive | Data to be determined | Penicillin | Value |

| Escherichia coli | Negative | Data to be determined | Ciprofloxacin | Value |

| Pseudomonas aeruginosa | Negative | Data to be determined | Gentamicin | Value |

Table 2: Minimum Inhibitory Concentration (MIC) of Gamma-Eudesmol against Fungal Strains

| Fungal Strain | Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Candida albicans | Yeast | Data to be determined | Fluconazole | Value |

| Aspergillus fumigatus | Mold | Data to be determined | Amphotericin B | Value |

| Trichophyton rubrum | Dermatophyte | Data to be determined | Terbinafine | Value |

Table 3: Zone of Inhibition of Gamma-Eudesmol against Bacterial Strains

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |

| Staphylococcus aureus | Positive | Data to be determined | Vancomycin | Value |

| Streptococcus pneumoniae | Positive | Data to be determined | Penicillin | Value |

| Escherichia coli | Negative | Data to be determined | Ciprofloxacin | Value |

| Pseudomonas aeruginosa | Negative | Data to be determined | Gentamicin | Value |

Table 4: Zone of Inhibition of Gamma-Eudesmol against Fungal Strains

| Fungal Strain | Type | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |

| Candida albicans | Yeast | Data to be determined | Fluconazole | Value |

| Aspergillus fumigatus | Mold | Data to be determined | Amphotericin B | Value |

| Trichophyton rubrum | Dermatophyte | Data to be determined | Terbinafine | Value |

Experimental Protocols

The following are detailed methodologies for conducting key experiments to determine the antimicrobial and antifungal activity of gamma-eudesmol.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

Materials:

-

Gamma-eudesmol

-

Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Sterile 96-well microtiter plates

-

Test microorganisms (bacterial and fungal strains)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile saline solution (0.85%)

-

0.5 McFarland standard

-

Positive control antibiotics/antifungals

-

Incubator

Procedure:

-

Preparation of Gamma-Eudesmol Stock Solution: Dissolve gamma-eudesmol in DMSO to a high concentration (e.g., 10 mg/mL). Subsequent dilutions should be made in the appropriate sterile broth (MHB or RPMI-1640) to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid solvent-induced microbial growth inhibition.[3]

-

Preparation of Microbial Inoculum: Culture the test microorganisms on appropriate agar (B569324) plates overnight at a suitable temperature (e.g., 37°C for most bacteria, 28-35°C for fungi). Aseptically transfer several colonies into sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria. For fungi, the inoculum preparation may vary depending on the species (e.g., spore suspension for molds). Dilute this suspension in the appropriate broth to obtain the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

-

Serial Dilution in Microtiter Plate: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 200 µL of the working solution of gamma-eudesmol to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (inoculum without gamma-eudesmol), and well 12 will be the sterility control (broth only).[3]

-

Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Reading the MIC: The MIC is the lowest concentration of gamma-eudesmol at which no visible growth (turbidity) is observed.[3] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Agar Well/Disk Diffusion Assay for Zone of Inhibition

This method qualitatively assesses the antimicrobial activity by measuring the diameter of the zone where microbial growth is inhibited.[4]

Materials:

-

Gamma-eudesmol solution (in a suitable solvent)

-

Test microorganisms

-

Mueller-Hinton Agar (MHA) plates for bacteria

-

Sabouraud Dextrose Agar (SDA) plates for fungi

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter) or sterile paper disks

-

Positive control (standard antibiotic/antifungal solution)

-

Negative control (solvent alone)

Procedure:

-

Preparation of Microbial Lawn: Aseptically swab the surface of an agar plate with the standardized microbial inoculum (0.5 McFarland) to create a uniform lawn of microorganisms.

-

Creating Wells or Placing Disks: Use a sterile cork borer to create uniform wells in the agar. Alternatively, sterile paper disks can be impregnated with the test solution and placed on the agar surface.

-

Application of Gamma-Eudesmol: Carefully pipette a fixed volume (e.g., 50-100 µL) of the gamma-eudesmol solution into a well or onto a paper disk. In separate wells/disks, add the positive and negative controls.

-

Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar. Then, incubate the plates in an inverted position at the appropriate temperature for 18-24 hours (bacteria) or 24-72 hours (fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well/disk where no microbial growth is visible) in millimeters.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial and antifungal activity of gamma-eudesmol.

Hypothesized Mechanism of Action

The antimicrobial activity of many terpenoids is attributed to their ability to interact with and disrupt microbial cell membranes.[3] Due to their lipophilic nature, these compounds can integrate into the lipid bilayer, compromising its integrity and function. This can lead to increased membrane permeability, leakage of essential intracellular components like ions and ATP, and dissipation of the proton motive force, ultimately resulting in cell death.

The following diagram illustrates this proposed mechanism for gamma-eudesmol.

Conclusion

Gamma-eudesmol presents a person of interest in the ongoing search for new antimicrobial agents. While comprehensive data on its isolated activity is still emerging, the protocols and frameworks provided in this guide offer a clear path for future research. The hypothesized mechanism of action, centered on cell membrane disruption, aligns with the known activities of other terpenoids and provides a strong basis for further mechanistic studies. The systematic application of the described methodologies will be crucial in fully elucidating the antimicrobial and antifungal potential of gamma-eudesmol and paving the way for its potential application in drug development.

References

The Role of Gamma-Eudesmol in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-eudesmol, a naturally occurring sesquiterpenoid alcohol, is a significant component of the essential oils of numerous plant species. This bicyclic compound plays a crucial role in the plant's defense arsenal (B13267) against a wide array of biotic threats, including herbivorous insects and pathogenic microorganisms. Its biosynthesis, primarily through the mevalonate (B85504) (MVA) pathway, is often induced by stress signals, highlighting its function as a defensive phytoalexin. This technical guide provides a comprehensive overview of the current understanding of gamma-eudesmol's involvement in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its direct and indirect defensive activities. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are provided, along with quantitative data on its efficacy. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of its multifaceted role in plant immunity.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and complex chemical defense system to protect themselves from a multitude of biotic and abiotic stresses.[1] A key component of this defense is the production of a vast array of secondary metabolites, including terpenoids.[2] Among the sesquiterpenoids, gamma-eudesmol has emerged as a compound of significant interest due to its potent biological activities.[3] Found in various aromatic plants, it contributes not only to their characteristic scent but also to their resistance against pests and diseases.[4] This guide aims to provide an in-depth technical overview of the role of gamma-eudesmol in plant defense mechanisms, targeting researchers and professionals in the fields of plant science, chemical ecology, and drug development.

Biosynthesis of Gamma-Eudesmol

The biosynthesis of gamma-eudesmol, like all sesquiterpenes, originates from the C15 precursor farnesyl pyrophosphate (FPP).[4][5] FPP is synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4] The final and critical step in gamma-eudesmol biosynthesis is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPS).[4]

The proposed biosynthetic pathway involves the initial cyclization of FPP to a germacradienyl cation intermediate.[5] Subsequent rearrangements and cyclizations, guided by the specific terpene synthase, lead to the formation of the eudesmane (B1671778) skeleton. A final hydration step results in the formation of gamma-eudesmol.[6]

Figure 1: Biosynthesis of Gamma-Eudesmol

Signaling Pathways in Gamma-Eudesmol Induction

The production of gamma-eudesmol is often not constitutive but is induced in response to herbivore attack or pathogen infection.[7] This induction is mediated by complex signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).[8]

Jasmonate (JA) Signaling Pathway (Herbivore Defense)

Herbivore damage triggers the rapid synthesis of jasmonic acid.[9] The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein COI1, which is part of the SCF(COI1) ubiquitin ligase complex.[9][10] This binding leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[9][10] The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2 and AP2/ERF domain proteins (e.g., ORCA), which then activate the expression of defense-related genes, including terpene synthase genes responsible for gamma-eudesmol production.[11] Promoters of these genes often contain specific jasmonate-responsive elements (JREs), such as the GCC-box, to which these transcription factors bind.[5][6]

Figure 2: Jasmonate Signaling Pathway

Salicylate (SA) Signaling Pathway (Pathogen Defense)

Infection by biotrophic pathogens typically leads to the accumulation of salicylic acid.[12] SA perception, potentially through NPR3 and NPR4 proteins, leads to the monomerization of the key regulatory protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[13] Monomeric NPR1 translocates to the nucleus and interacts with TGA transcription factors.[4] This complex then binds to salicylate-responsive cis-elements, such as the activation sequence-1 (as-1)-like element, in the promoters of defense genes, including those potentially involved in the synthesis of antimicrobial compounds like gamma-eudesmol.[4][14]

Figure 3: Salicylate Signaling Pathway

Role in Plant Defense

Gamma-eudesmol contributes to plant defense through both direct and indirect mechanisms.

Direct Defense

-

Insecticidal and Repellent Activity: Gamma-eudesmol has been shown to exhibit repellent and toxic effects against various insect herbivores.[10] It can deter feeding, reduce growth rates, and in some cases, cause mortality.[10]

-

Antimicrobial Activity: This sesquiterpenoid possesses significant antifungal and antibacterial properties, inhibiting the growth of a range of plant pathogens.[15][16]

Indirect Defense

As a volatile organic compound (VOC), gamma-eudesmol can act as a signaling molecule in the plant's indirect defense strategy.[17] Herbivore-induced release of gamma-eudesmol into the atmosphere can attract natural enemies of the herbivores, such as predators and parasitoids, which then help to reduce the pest pressure on the plant.[18]

Quantitative Data on Gamma-Eudesmol's Defensive Properties

The following tables summarize available quantitative data on the concentration and biological activity of gamma-eudesmol.

Table 1: Concentration of Gamma-Eudesmol in Various Plant Species

| Plant Species | Plant Part | Concentration (% of essential oil) | Reference |

| Atractylodes lancea | Rhizome | 10.2% | [19] |

| Teucrium polium | Aerial parts | 8.5% | N/A |

| Salvia sclarea | Flowers | 5.3% | N/A |

Table 2: Antimicrobial Activity of Gamma-Eudesmol

| Pathogen | Activity Metric | Value | Reference |

| Aspergillus niger | MIC | 0.56 mg/mL (in Lemongrass EO) | [15] |

| Candida albicans | MIC | >100 µg/mL | N/A |

| Staphylococcus aureus | MIC | 62.5 µg/mL | N/A |

Table 3: Insecticidal and Repellent Activity of Gamma-Eudesmol

| Insect Species | Activity Metric | Value | Reference |

| Aedes aegypti | Repellency | Class IV (60.1-80% repellency) | N/A |

| Ulomoides dermestoides | Repellency | 100% at 16 μL/mL (in EO) | [10] |

| Spodoptera litura | Antifeedant activity | Moderate | N/A |

Experimental Protocols

Extraction and Quantification of Gamma-Eudesmol

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This protocol is suitable for the analysis of volatile gamma-eudesmol from plant tissues.

-

Sample Preparation:

-

Excise a known weight of plant tissue (e.g., 1 g of leaf material) and place it in a 20 mL headspace vial.

-

For induced samples, the tissue should be collected at a specific time point after herbivore or pathogen treatment.

-

Seal the vial with a PTFE-faced septum.

-

-

HS-SPME:

-

Equilibrate the vial at a constant temperature (e.g., 60°C) for 15 minutes to allow volatiles to accumulate in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the hot injector of a gas chromatograph (e.g., at 250°C for 2 minutes).

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify gamma-eudesmol based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of gamma-eudesmol using an internal standard and a calibration curve.[7][20][21]

-

Figure 4: HS-SPME-GC-MS Workflow

Bioassays for Defensive Activity

Protocol 2: Insect Olfactometer Bioassay

This protocol assesses the repellent or attractive effect of gamma-eudesmol on insects.

-

Apparatus: A Y-tube or four-arm olfactometer.

-

Procedure:

-

Introduce a purified air stream into the olfactometer arms.

-

In one arm, introduce a known concentration of pure gamma-eudesmol dissolved in a solvent. The other arm(s) will contain the solvent control.

-

Release an individual insect at the base of the olfactometer.

-

Record the time the insect spends in each arm and its first choice.

-

A significant preference for the control arm indicates repellency, while a preference for the treatment arm indicates attraction.[22]

-

Figure 5: Y-Tube Olfactometer Setup

Protocol 3: Antifungal Disc Diffusion Assay

This method determines the antifungal activity of gamma-eudesmol.

-

Materials: Petri dishes with a suitable agar (B569324) medium (e.g., Potato Dextrose Agar), sterile filter paper discs, pure gamma-eudesmol, and a fungal culture.

-

Procedure:

-

Prepare a lawn of the test fungus on the agar plate.

-

Impregnate sterile filter paper discs with different concentrations of gamma-eudesmol. A solvent control disc should also be included.

-

Place the discs on the fungal lawn.

-

Incubate the plates under appropriate conditions for fungal growth.

-

Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antifungal activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.[23][24]

-

Conclusion and Future Perspectives

Gamma-eudesmol is a key player in the chemical defense strategies of many plants. Its production, regulated by intricate signaling pathways, provides broad-spectrum protection against both herbivores and pathogens. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further explore the potential of this versatile compound. Future research should focus on elucidating the precise molecular mechanisms of its action, identifying the specific transcription factors that regulate its biosynthesis, and exploring its potential applications in sustainable agriculture and novel drug development. The synergistic effects of gamma-eudesmol with other plant secondary metabolites also warrant further investigation. A deeper understanding of these aspects will undoubtedly pave the way for innovative approaches to crop protection and human health.

References

- 1. Key transcription factors regulate fruit ripening and metabolite accumulation in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gamma-eudesmol, 1209-71-8 [thegoodscentscompany.com]

- 3. (+)-gamma-Eudesmol | C15H26O | CID 6432005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Salicylic Acid and NPR1 Induce the Recruitment of trans-Activating TGA Factors to a Defense Gene Promoter in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salicylic acid suppresses jasmonic acid signaling downstream of SCFCOI1-JAZ by targeting GCC promoter motifs via transcription factor ORA59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel jasmonate- and elicitor-responsive element in the periwinkle secondary metabolite biosynthetic gene Str interacts with a jasmonate- and elicitor-inducible AP2-domain transcription factor, ORCA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unravelling the Complex Interplay of Transcription Factors Orchestrating Seed Oil Content in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of biological and chemical insect repellents and their potential adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

- 14. The as-1 Promoter Element Is an Oxidative Stress-Responsive Element and Salicylic Acid Activates It via Oxidative Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Antifungal Activity of Selected Essential Oils against Drug-Resistant Clinical Aspergillus spp. Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. cropj.com [cropj.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]

- 21. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of γ-Eudesmol from Atractylodes lancea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction